

Viridicatol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Viridicatol*

Cat. No.: *B1683567*

[Get Quote](#)

Viridicatol (CAS Number: 14484-44-7) is a fungal metabolite first isolated from *Penicillium viridicatum*.^[1] This quinoline alkaloid has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-allergic properties. This technical guide provides an in-depth overview of **Viridicatol**'s chemical properties, biological activity, and the experimental protocols utilized to elucidate its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Chemical Data

Viridicatol's fundamental chemical and physical properties are summarized in the table below, providing a foundational reference for experimental design and execution.

Property	Value	Reference
CAS Number	14484-44-7	[1][2][3][4][5][6]
Molecular Formula	C ₁₅ H ₁₁ NO ₃	[1][2][4][7]
Molecular Weight	253.25 g/mol	[1][7]
IUPAC Name	3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one	[7]
Synonyms	3-hydroxy-4-(3-hydroxyphenyl)quinolin-2(1H)-one, 3-Hydroxy-4-(m-hydroxyphenyl)carbostyryl	[1]
Appearance	Solid	[2]
Solubility	Soluble in DMSO, DMF, Ethanol, Methanol	[2][3][8]
Purity	≥95%	[2]
Storage	Store at -20°C	[3][4]

Biological Activity and Mechanism of Action

Viridicatul exhibits significant biological activity, primarily as an anti-inflammatory and anti-allergic agent. Its mechanism of action is centered around the modulation of key signaling pathways involved in the immune response.

Anti-inflammatory Effects

Viridicatul's anti-inflammatory properties are attributed to its ability to suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [2][3][8] This suppression leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key molecules in the inflammatory cascade.

The underlying mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [2][8] **Viridicatul** has been shown to block the degradation of the

inhibitor of $\kappa B\alpha$ ($I\kappa B\alpha$), which in turn prevents the nuclear translocation of the NF- κB p65 and p50 subunits.[2][3][8] This sequesters the transcription factor in the cytoplasm, inhibiting the expression of NF- κB target genes, including those for iNOS, COX-2, and pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.

Anti-allergic Effects

The anti-allergic properties of **Viridicatol** are linked to its ability to stabilize mast cells. It has been demonstrated to inhibit the degranulation of mast cells, a critical event in the allergic response, by reducing the influx of intracellular calcium (Ca^{2+}).[9][10] This inhibition prevents the release of histamine and other allergic mediators.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on **Viridicatol**.

Table 1: In Vitro Anti-inflammatory Activity of **Viridicatol**

Parameter	Cell Line	IC ₅₀ Value	Reference
Nitric Oxide (NO) Production Inhibition	RAW 264.7	46.03 μM	[11]
Nitric Oxide (NO) Production Inhibition	BV2	43.03 μM	[11]
Prostaglandin E2 (PGE ₂) Production Inhibition	RAW 264.7	30.37 μM	[11]
Prostaglandin E2 (PGE ₂) Production Inhibition	BV2	34.20 μM	[11]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	-	64 μM	[2][3][8]

Table 2: In Vitro Anti-allergic Activity of **Viridicatol**

Parameter	Cell Line	IC ₅₀ Value	Reference
β-hexosaminidase Release Inhibition	RBL-2H3	26.3 μM (6.67 ± 0.6 μg/mL)	[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Culture and Viability Assay

- Cell Lines: Murine macrophage cell lines RAW 264.7 and BV2, and rat basophilic leukemia cell line RBL-2H3 are commonly used.
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Viability Assay (MTT): To assess cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of **Viridicatol** for 24 hours. MTT solution (5 mg/mL in PBS) is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

Measurement of Nitric Oxide (NO) Production

- Protocol: RAW 264.7 or BV2 cells are pre-treated with **Viridicatol** for 1 hour before stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed, and the absorbance is read at 540 nm.

Measurement of Prostaglandin E2 (PGE₂) Production

- Protocol: Cell culture supernatants, prepared as described for the NO assay, are used to measure PGE₂ levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

- Protocol: Cells are treated with **Viridicatul** and/or LPS for the indicated times. Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, p50, IκBα, or β-actin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

- Protocol: Total RNA is extracted from cells using a suitable RNA isolation reagent. cDNA is synthesized from the total RNA using a reverse transcription kit. RT-qPCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) on a real-time PCR system.

Mast Cell Degranulation Assay

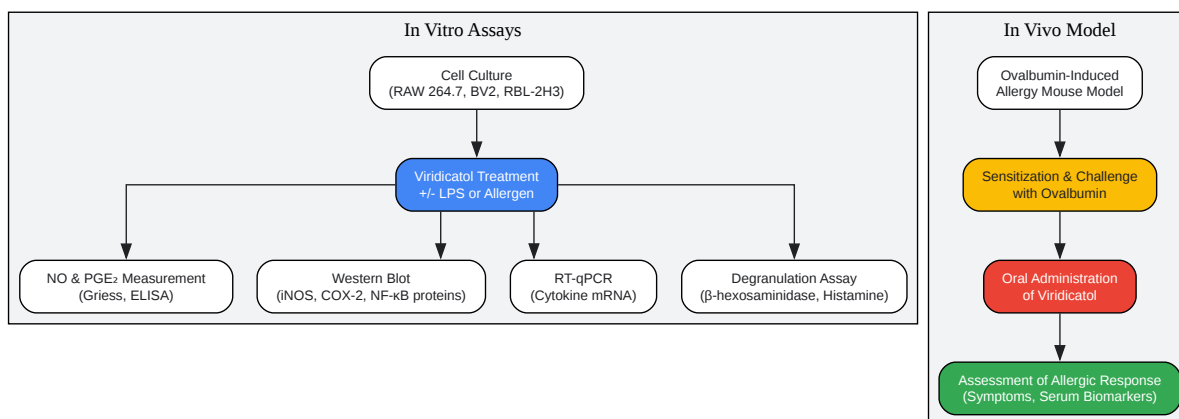
- Cell Line: RBL-2H3 cells are used as a model for mast cells.
- β-Hexosaminidase Release Assay: RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight. The cells are then washed and pre-treated with **Viridicatul** before being challenged with DNP-human serum albumin (HSA) to induce degranulation. The release of β-hexosaminidase into the supernatant is quantified by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the absorbance is measured at 405 nm.
- Histamine Release Assay: Histamine levels in the supernatant of stimulated RBL-2H3 cells are measured using a commercially available ELISA kit.

In Vivo Ovalbumin-Induced Food Allergy Mouse Model

- Animals: BALB/c mice are commonly used.
- Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide adjuvant on days 0 and 14.
- Challenge: From day 28, mice are repeatedly challenged orally with OVA every other day. **Viridicatol** is administered orally to the treatment groups prior to each OVA challenge.
- Assessment: Allergic symptoms (e.g., diarrhea, rectal temperature drop) are monitored after each challenge. Serum levels of OVA-specific IgE, histamine, and mouse mast cell protease-1 (mMCP-1) are measured by ELISA after the final challenge.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow involving **Viridicatol**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amelioration of Ovalbumin-Induced Food Allergy in Mice by Targeted Rectal and Colonic Delivery of Cyanidin-3-O-Glucoside [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effective induction of oral anaphylaxis to ovalbumin in mice sensitized by feeding of the antigen with aid of oil emulsion and salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovalbumin-induced food allergy suppression via regulatory T cell expansion mediated by a TNFR2 agonist in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent food allergy induction against ovalbumin under acid-suppression: A murine food allergy model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF- κ B signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF- κ B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Viridicatol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683567#viridicatol-cas-number-and-chemical-data\]](https://www.benchchem.com/product/b1683567#viridicatol-cas-number-and-chemical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com